molecular formula C20H19ClF2N2O4S B3414445 4-(4-Chlorobenzenesulfonyl)-8-(2,6-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane CAS No. 946339-55-5

4-(4-Chlorobenzenesulfonyl)-8-(2,6-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

Cat. No.: B3414445
CAS No.: 946339-55-5
M. Wt: 456.9 g/mol
InChI Key: BZWJIPXBQKHTPB-UHFFFAOYSA-N
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Description

4-(4-Chlorobenzenesulfonyl)-8-(2,6-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core. This structure is substituted at position 4 with a 4-chlorobenzenesulfonyl group and at position 8 with a 2,6-difluorobenzoyl moiety. Such spirocyclic systems are often explored in medicinal chemistry for their conformational rigidity, which can improve target selectivity and pharmacokinetic properties .

Properties

IUPAC Name

[4-(4-chlorophenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-(2,6-difluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClF2N2O4S/c21-14-4-6-15(7-5-14)30(27,28)25-12-13-29-20(25)8-10-24(11-9-20)19(26)18-16(22)2-1-3-17(18)23/h1-7H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZWJIPXBQKHTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C4=C(C=CC=C4F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClF2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-(4-Chlorobenzenesulfonyl)-8-(2,6-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane , with CAS number 946339-55-5, is a complex organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its cytotoxic effects and potential applications in cancer therapy.

Chemical Structure and Properties

The molecular formula of the compound is C20H19ClF2N2O4SC_{20}H_{19}ClF_2N_2O_4S. It features a spirocyclic structure that includes a diazaspiro framework and functional groups such as chlorobenzenesulfonyl and difluorobenzoyl moieties. These structural characteristics contribute to its biological activity.

Key Structural Features

FeatureDescription
Molecular Weight440.89 g/mol
Functional GroupsSulfonyl, Difluorobenzoyl
Ring StructureSpirocyclic (diazaspiro)

Cytotoxicity

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies on related piperazine derivatives have shown promising results in inhibiting growth in liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells .

Case Studies

  • Cytotoxicity Assessment : A study assessed the cytotoxic effects of various derivatives on cancer cell lines. The results indicated that compounds with similar structural motifs to our target compound displayed significant inhibitory activity on cell proliferation. The IC50 values ranged from 10 to 50 µM depending on the specific derivative and cell line tested .
  • Mechanism of Action : The proposed mechanism involves the induction of apoptosis through the activation of caspases and modulation of Bcl-2 family proteins, leading to increased cell death in malignant cells .

Anticancer Activity

The compound's sulfonamide group is known for its role in anticancer activity. Similar sulfonamide derivatives have been documented to exhibit potent anticancer properties by targeting specific pathways involved in tumor growth and survival.

Comparative Analysis of Anticancer Agents

Compound TypeMechanism of ActionIC50 (µM)
Sulfonamide DerivativesApoptosis induction10 - 50
Benzoyl DerivativesCell cycle arrest15 - 60
Piperazine DerivativesInhibition of DNA synthesis20 - 70

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analog: 8-Benzyl-4-(4-fluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane-3-carboxylic Acid

Key Differences :

  • Substituents : Position 8 is substituted with a benzyl group instead of 2,6-difluorobenzoyl, and position 4 features a 4-fluorobenzoyl group instead of 4-chlorobenzenesulfonyl. A carboxylic acid group at position 3 adds polarity.
  • Functional Implications: The carboxylic acid group increases water solubility but may reduce membrane permeability compared to the non-ionizable sulfonyl group in the target compound. Fluorine at the benzoyl position (vs.
Structural Analog: 8-(2,5-Dimethylbenzenesulfonyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane

Key Differences :

  • Substituents : Both positions 4 and 8 are substituted with benzenesulfonyl groups (2,5-dimethyl and 4-methyl variants), unlike the target’s combination of sulfonyl and benzoyl groups.
  • Functional Implications: Dual sulfonyl groups may enhance thermal and enzymatic stability but reduce conformational flexibility.

Comparative Data Table

Property Target Compound 8-Benzyl-4-(4-fluorobenzoyl) Analog 8-(2,5-Dimethylbenzenesulfonyl) Analog
Core Structure 1-Oxa-4,8-diazaspiro[4.5]decane 1-Oxa-4,8-diazaspiro[4.5]decane 1-Oxa-4,8-diazaspiro[4.5]decane
Position 4 Substituent 4-Chlorobenzenesulfonyl 4-Fluorobenzoyl 4-Methylbenzenesulfonyl
Position 8 Substituent 2,6-Difluorobenzoyl Benzyl 2,5-Dimethylbenzenesulfonyl
Key Functional Groups Sulfonyl, Difluorobenzoyl Benzyl, Fluorobenzoyl, Carboxylic Acid Dual Sulfonyl, Methyl
Hypothesized logP ~3.5 (moderate lipophilicity) ~2.8 (lower due to carboxylic acid) ~4.2 (higher due to methyl groups)

Research Implications and Limitations

  • Solubility vs. Permeability : The absence of ionizable groups in the target compound may favor blood-brain barrier penetration over the carboxylic acid-containing analog .
  • Data Gaps : Experimental data on binding affinities, metabolic stability, and toxicity are absent in the provided evidence. Further studies are required to validate these hypotheses.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(4-Chlorobenzenesulfonyl)-8-(2,6-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane
Reactant of Route 2
Reactant of Route 2
4-(4-Chlorobenzenesulfonyl)-8-(2,6-difluorobenzoyl)-1-oxa-4,8-diazaspiro[4.5]decane

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